(R)-3',7-Dihydroxy-2',4'-dimethoxyisoflavan
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, catalysts, and conditions .Molecular Structure Analysis
Structural analysis often involves techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry. These can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This could include reactions where the compound is a reactant, a product, or a catalyst .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and stability. It could also include spectroscopic properties, like UV/Vis, IR, or NMR spectra .Scientific Research Applications
Isoflavonoids in Astragalus membranaceus
- Study Summary : Zheng et al. (1998) developed an RP-HPLC method for determining various isoflavonoids, including (R)-3',7-Dihydroxy-2',4'-dimethoxyisoflavan, in hairy root cultures of Astragalus membranaceus. This study contributes to understanding the chemical composition of Astragalus membranaceus, a plant known for its medicinal properties.
- Source : Zheng, Z., Song, C., Liu, D., & Hu, Z. (1998)
Optical Activity in Isoflavonoid Compounds
- Study Summary : Verbit and Clark‐Lewis (1968) investigated the optical activity of various isoflavonoids, including derivatives of (R)-3',7-Dihydroxy-2',4'-dimethoxyisoflavan. Their research provides insights into the stereochemistry of these compounds, which is crucial for understanding their biological activities.
- Source : Verbit, L., & Clark‐Lewis, J. (1968)
Antimicrobial Isoflavans from Astragalus Species
- Study Summary : El-Sebakhy et al. (1994) isolated new antimicrobial isoflavans from Astragalus species, including a compound closely related to (R)-3',7-Dihydroxy-2',4'-dimethoxyisoflavan. This study highlights the potential of these compounds in developing new antimicrobial agents.
- Source : El-Sebakhy, N., Asaad, A. M., Abdallah, R., Toaima, S., Abdel-Kader, M., & Stermitz, F. (1994)
Biosynthesis of Isoflavans
- Study Summary : Al-Ani and Dewick (1985) demonstrated the biosynthesis of isoflavans, including derivatives of (R)-3',7-Dihydroxy-2',4'-dimethoxyisoflavan, in Colutea arborescens. This research aids in understanding the metabolic pathways involved in the production of these bioactive compounds.
- Source : Al-Ani, H. A. M., & Dewick, P. (1985)
Polysubstituted Isoflavonoids in Various Plants
- Study Summary : Wang et al. (2017) identified several new polysubstituted isoflavonoids, related to (R)-3',7-Dihydroxy-2',4'-dimethoxyisoflavan, from various plants. These compounds showed weak cytotoxic activity against human cancer cell lines, suggesting their potential in cancer research.
- Source : Wang, L.-X., Zheng, H.-R., Ren, F.-c., Chen, T., Li, X.-M., Jiang, X.-J., & Wang, F. (2017)
Safety And Hazards
properties
IUPAC Name |
3-(3-hydroxy-2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-20-14-6-5-13(17(21-2)16(14)19)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNFZNIXYWTZMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (R)-3',7-Dihydroxy-2',4'-dimethoxyisoflavan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030717 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Mucronulatol | |
CAS RN |
57128-11-7 | |
Record name | (R)-3',7-Dihydroxy-2',4'-dimethoxyisoflavan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030717 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147 - 149 °C | |
Record name | (R)-3',7-Dihydroxy-2',4'-dimethoxyisoflavan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030717 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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